B1575287 Peroxiredoxin-5, mitochondrial (163-172)

Peroxiredoxin-5, mitochondrial (163-172)

Cat. No.: B1575287
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Description

Overview of Peroxiredoxin Superfamily and Classification

Peroxiredoxins (Prxs) are a ubiquitous and abundant superfamily of antioxidant enzymes that reduce peroxides, such as hydrogen peroxide, alkyl hydroperoxides, and peroxynitrite. wikipedia.orgnih.gov These enzymes are critical for protecting cells against oxidative stress and for modulating signaling pathways that involve hydrogen peroxide. nih.govnih.gov In mammals, six members of this family have been identified, designated PRDX1 through PRDX6. wikipedia.orgnih.gov

The catalytic mechanism of peroxiredoxins involves a conserved cysteine residue, known as the peroxidatic cysteine (CP), which attacks the peroxide substrate. uniprot.org This process leads to the oxidation of the CP to a sulfenic acid, which is then resolved back to its reduced form. The mechanism of this resolution step forms the basis for the historical classification of Prxs into three main classes:

Typical 2-Cys Prxs: In this group, the sulfenic acid reacts with a "resolving" cysteine (CR) from another subunit, forming an intersubunit disulfide bond. wikipedia.orgnih.gov

Atypical 2-Cys Prxs: These enzymes also have a peroxidatic and a resolving cysteine, but the disulfide bond is formed between cysteines within the same subunit (intramolecular). nih.govuniprot.org

1-Cys Prxs: This class of peroxiredoxins has only the peroxidatic cysteine and relies on other thiol-containing molecules, like thioredoxin, for its regeneration. nih.gov

A more recent and detailed classification, based on sequence and structural similarities, divides the peroxiredoxin family into six distinct subfamilies. wikipedia.orgwfu.edu

Table 1: Classification of Peroxiredoxin Subfamilies

Subfamily Also Known As Representative Human Member
AhpC/Prx1 Typical 2-Cys PRDX1, PRDX2, PRDX3, PRDX4
Prx5 Atypical 2-Cys PRDX5
Prx6 1-Cys PRDX6
PrxQ/BCP - -
Tpx - -
AhpE - -

Distinctive Features of Peroxiredoxin-5 as an Atypical 2-Cysteine Peroxiredoxin

Peroxiredoxin-5 (PRDX5) is the sole mammalian member of the atypical 2-Cys peroxiredoxin subfamily and possesses several unique features that distinguish it from other peroxiredoxins. nih.govcapes.gov.br It was the last of the six mammalian peroxiredoxins to be identified. nih.gov

One of the most striking features of PRDX5 is its broad subcellular distribution. nih.govcapes.gov.brresearchgate.net Unlike other peroxiredoxins that are typically found in specific cellular compartments, PRDX5 has been located in the mitochondria, peroxisomes, cytosol, and nucleus. nih.govcapes.gov.brresearchgate.netwikipedia.org This wide distribution suggests it plays a diverse role in antioxidant protection across different organelles. nih.gov

Biochemically, PRDX5 is an efficient peroxidase that uses thioredoxins to reduce alkyl hydroperoxides and peroxynitrite, with high reaction rate constants. nih.govcapes.gov.brresearchgate.netwikipedia.org Its reactivity with hydrogen peroxide is more moderate. nih.govcapes.gov.brresearchgate.netwikipedia.org The catalytic cycle involves the formation of an intramolecular disulfide bond between the peroxidatic cysteine (Cys48 in humans) and the resolving cysteine (Cys152 in humans). elifesciences.org

Structurally, PRDX5 is the most divergent isoform among mammalian peroxiredoxins. wikipedia.org Its amino acid sequence has only a 28% to 30% identity with typical 2-Cys and 1-Cys peroxiredoxins. wikipedia.org This divergence is reflected in its crystal structure, which, while containing the typical thioredoxin fold, has unique elements. nih.govwikipedia.org For instance, the dimerization of PRDX5 occurs through contact between alpha-helices, which differs from the anti-parallel beta-strand linkage seen in typical 2-Cys peroxiredoxins. wikipedia.org

Functionally, PRDX5 is primarily viewed as a cytoprotective antioxidant enzyme that defends against oxidative damage rather than acting as a redox sensor. nih.govcapes.gov.brresearchgate.net Overexpression of PRDX5 has been shown to protect cells from death induced by oxidative stress. nih.govresearchgate.netwikipedia.org

Genomic Context and Transcriptional Variants of Human PRDX5

The human gene for Peroxiredoxin-5, PRDX5, is located on chromosome 11, specifically on the q13.1 band. wikipedia.orgwikiwand.comatlasgeneticsoncology.org The gene itself contains six exons and five introns. bohrium.com

Table 2: Genomic Details of Human PRDX5

Feature Detail Source
Gene Symbol PRDX5 genecards.org
Aliases ACR1, AOEB166, PMP20, PRXV wikiwand.comgenecards.org
Chromosomal Location 11q13.1 wikipedia.orgatlasgeneticsoncology.org
Exons 6 bohrium.com
Introns 5 bohrium.com

The PRDX5 gene gives rise to different protein isoforms through the use of alternative transcription and translation start sites. genecards.orgnih.gov This mechanism is responsible for the protein's wide subcellular distribution. bohrium.com

Two main isoforms are generated:

Long (L) isoform: This transcript represents the longest form and contains a mitochondrial targeting sequence at its N-terminus. bohrium.comnih.gov This directs the protein to the mitochondria. nih.gov

Short (S) isoform: This variant arises from an internal transcription start site and initiates translation at a downstream start codon. nih.gov The resulting protein lacks the mitochondrial transit peptide. nih.gov This shorter isoform is targeted to the peroxisomes and the cytoplasm. wikipedia.orgbohrium.comgenecards.org

The existence of these transcriptional variants allows a single gene to produce multiple protein isoforms with distinct subcellular localizations, enabling PRDX5 to perform its protective antioxidant functions throughout various cellular compartments. nih.gov

Properties

sequence

LLLDDLLVSI

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Peroxiredoxin-5, mitochondrial (163-172)

Origin of Product

United States

Molecular Architecture and Subcellular Targeting of Mitochondrial Prdx5

Structural Basis of Mitochondrial Localization

The ability of PRDX5 to reside in multiple subcellular locations is a direct consequence of specific targeting sequences encoded within its gene and the utilization of alternative cellular machinery.

Role of N-terminal Mitochondrial Targeting Sequence (MTS)

The primary mechanism for directing PRDX5 to the mitochondria is the presence of an N-terminal Mitochondrial Targeting Sequence (MTS). In humans, this MTS is a 52-amino-acid-long leader sequence researchgate.net. This sequence is present in the long form of the PRDX5 protein (L-PRDX5) and is essential for its recognition and import into the mitochondrial matrix portlandpress.com. Following its successful translocation into the mitochondria, this leader sequence is cleaved, resulting in a mature, active 17-kDa protein researchgate.netportlandpress.com.

Feature of Human PRDX5 MTSDescription
Length 52 amino acids researchgate.net
Location N-terminus of the long form (L-PRDX5) portlandpress.com
Function Directs the protein to the mitochondria portlandpress.com
Post-import Processing Cleaved to produce the mature protein researchgate.net

C-terminal Peroxisomal Targeting Sequence (PTS) and Dual Localization

In addition to its mitochondrial localization, PRDX5 is also found in peroxisomes. This dual targeting is facilitated by a C-terminal Peroxisomal Targeting Sequence (PTS) researchgate.net. Specifically, human PRDX5 possesses a C-terminal tripeptide sequence, Ser-Gln-Leu (SQL), which functions as a peroxisomal targeting signal 1 (PTS1) researchgate.netnih.gov. This SQL motif allows the protein to be recognized by the PEX5 receptor and imported into the peroxisomal matrix uniprot.org. The presence of both an N-terminal MTS and a C-terminal PTS contributes to the widespread subcellular distribution of PRDX5 researchgate.net.

Targeting SequenceLocationSequence MotifCellular Compartment
MTS N-terminus52-amino acid sequence researchgate.netMitochondria
PTS1 C-terminusSQL researchgate.netnih.govPeroxisomes

Alternative Translation Initiation and Subcellular Distribution

The synthesis of two distinct PRDX5 isoforms, a long form (L-PRDX5) and a short form (S-PRDX5), from a single gene is achieved through alternative translation initiation portlandpress.comresearchgate.net. The PRDX5 mRNA contains two in-frame start codons (AUG) researchgate.net. Translation initiating from the first start codon produces the L-PRDX5, which includes the N-terminal MTS and is consequently targeted to the mitochondria portlandpress.com.

Conversely, initiation at the second, downstream start codon results in the synthesis of S-PRDX5. This shorter isoform lacks the MTS and is therefore distributed among the cytosol, peroxisomes, and the nucleus researchgate.netresearchgate.net. The peroxisomal localization of S-PRDX5 is dependent on its C-terminal PTS1 researchgate.net. This mechanism of alternative translation initiation is a critical determinant of the complex subcellular distribution of PRDX5, allowing a single gene to produce functionally equivalent proteins in multiple cellular compartments portlandpress.comresearchgate.net.

Critical Cysteine Residues and Active Site Characteristics

The catalytic function of PRDX5 as a peroxidase is entirely dependent on the redox activity of two highly conserved cysteine residues within its active site. These residues undergo a cyclical process of oxidation and reduction to neutralize harmful peroxide molecules.

Peroxidatic Cysteine (Cp) at Residue 48 in Mature PRDX5

The primary catalytic residue in PRDX5 is the peroxidatic cysteine (Cp), located at residue 48 of the mature protein researchgate.netportlandpress.com. This cysteine residue is highly conserved across the peroxiredoxin family nih.gov. The active site environment facilitates the deprotonation of the Cys48 thiol group to a highly reactive thiolate anion portlandpress.com. This nucleophilic thiolate directly attacks the peroxide substrate, leading to its reduction. In this process, the Cys48 itself is oxidized to a sulfenic acid (Cys-SOH) intermediate nih.gov.

Resolving Cysteine (Cr) and Intramolecular Disulfide Formation

Following the oxidation of the peroxidatic cysteine, the catalytic cycle is regenerated through the action of a second cysteine residue, known as the resolving cysteine (Cr). In human PRDX5, this residue is Cys152 nih.gov. PRDX5 is classified as an "atypical" 2-Cys peroxiredoxin because its peroxidatic and resolving cysteines are located on the same polypeptide chain nih.gov.

The sulfenic acid intermediate at Cys48 is resolved by reacting with the thiol group of Cys152, forming an intramolecular disulfide bond nih.govresearchgate.net. This disulfide bond formation induces a significant conformational change in the protein structure portlandpress.comresearchgate.net. The oxidized PRDX5 is then reduced back to its active form by the thioredoxin system, completing the catalytic cycle and preparing the enzyme for another round of peroxide reduction nih.gov.

Cysteine ResiduePosition (Mature Protein)Role in Catalysis
Peroxidatic Cysteine (Cp) Cys48 researchgate.netReacts with peroxide substrate, forming a sulfenic acid intermediate nih.gov
Resolving Cysteine (Cr) Cys152 nih.govForms an intramolecular disulfide bond with the oxidized Cp, regenerating the active site nih.govresearchgate.net

Role of Conserved Arginine (Arg128) in Active Site Reactivity

The catalytic activity of Peroxiredoxin-5 (PRDX5) is critically dependent on its active site architecture, where a highly conserved arginine residue (Arg127/Arg128, numbering may vary by publication) plays a pivotal role in modulating reactivity. This arginine residue is situated in close proximity to the peroxidatic cysteine (Cys47), which is the primary site of peroxide reduction. semanticscholar.org Structural analyses reveal that Arg127 is in van der Waals contact with Cys47. semanticscholar.org Specifically, its nitrogen atom interacts with the sulfur atom of Cys47 at a distance of approximately 3.3 Å. researchgate.net

This interaction is believed to be crucial for catalysis for several reasons. It helps to stabilize the active site pocket and correctly orient the peroxidatic cysteine for its reaction with peroxide substrates. semanticscholar.orgresearchgate.net In the broader peroxiredoxin family, conserved arginine residues are thought to contribute to the high reactivity of the peroxidatic cysteine by creating an environment that lowers the pKa of the cysteine's thiol group, favoring the more nucleophilic thiolate form. researchgate.net Furthermore, it has been proposed that conserved arginines may activate the peroxide substrate through hydrogen bonding, facilitating its reduction. researchgate.net Studies on other peroxiredoxins suggest that two conserved arginine residues can function cooperatively to ensure optimal catalytic efficiency, and the mutation of either one leads to a significant drop in reactivity. researchgate.net Therefore, Arg128 in PRDX5 is integral to maintaining the structural integrity and electrochemical environment of the active site necessary for its peroxidase function.

Structural Insights from Crystallographic Studies

Crystallographic studies of human PRDX5 have provided fundamental insights into its enzymatic mechanism, revealing significant structural differences between its reduced and oxidized states. These studies underscore the dynamic nature of the enzyme, which is essential for its catalytic cycle.

Conformational Changes upon Oxidation

A defining feature of PRDX5, an atypical 2-Cys peroxiredoxin, is the formation of an intramolecular disulfide bond between the peroxidatic cysteine (Cys47) and the resolving cysteine (Cys151) during its catalytic cycle. mdpi.comnih.gov Crystallography of the reduced form of PRDX5 reveals that the sulfur atoms of these two catalytic cysteine residues are separated by a substantial distance of 13.8 Å. researchgate.net This separation necessitates a significant conformational change for the disulfide bond to form upon oxidation. researchgate.net

The transition from the reduced to the oxidized state involves major structural rearrangements in two key regions of the protein. nih.gov These are the "peroxidatic loop," containing Cys47, and the "resolving loop," where Cys151 resides. nih.govresearchgate.net Upon reaction with a peroxide substrate, these loops undergo localized unfolding, allowing Cys47 and Cys151 to come into close proximity and form a covalent disulfide bridge. nih.gov This oxidized structure represents an intermediate state in the catalytic cycle, which is subsequently reduced by a thioredoxin-dependent system to regenerate the active enzyme. mdpi.com

Table 1: Conformational States of Peroxiredoxin-5

State Key Feature Cys47-Cys151 Distance Loop Conformation
Reduced Active enzyme ~13.8 Å Folded
Oxidized Intramolecular disulfide bond Covalently bonded Locally unfolded

Oligomerization States and Their Functional Implications

The oligomerization of peroxiredoxins is often linked to their function, most notably the switch between peroxidase and molecular chaperone activities seen in typical 2-Cys peroxiredoxins. nih.govnih.gov These typical PRDXs undergo a redox-dependent transition between low-activity dimers and high-activity decamers (doughnut-like structures). nih.govnih.gov

However, PRDX5, as an atypical 2-Cys peroxiredoxin, exhibits a different oligomeric behavior. Crystallographic evidence of the reduced enzyme indicates that it does not form the same type of dimer seen in other mammalian peroxiredoxins. researchgate.net Instead, PRDX5 is thought to exist primarily as monomers and dimers, irrespective of the redox state of its catalytic cysteines. researchgate.net Western blot analysis under non-reducing conditions has confirmed the presence of both monomeric and dimeric forms of PRDX5. mdpi.comresearchgate.net The dimerization interface of PRDX5 is also structurally distinct, formed by contacts between different helical regions than those in typical 2-Cys PRDXs. wikipedia.org

This distinct oligomeric profile implies that the function of PRDX5 is not regulated by a decamer-dimer switch. Instead, its primary role is that of a peroxidase, with its activity modulated by the redox-dependent conformational changes within the monomer or dimer. bohrium.com However, the redox state and oligomerization do have other functional implications. For instance, the oxidized, disulfide-bonded form of PRDX5 (dsPRDX5) can be released from cells and act as a damage-associated molecular pattern (DAMP), activating inflammatory signaling pathways through receptors like Toll-like receptor 4 (TLR4). mdpi.comnih.gov This suggests a dual function for PRDX5: an intracellular antioxidant and an extracellular signaling molecule, with its function being dictated by its redox and oligomeric state.

Table 2: Comparison of Oligomerization in Peroxiredoxin Subfamilies

Peroxiredoxin Type Primary Oligomeric States Redox-Dependent Transition Functional Switch (Peroxidase/Chaperone)
Typical 2-Cys (e.g., PRDX1-4) Dimers, Decamers Yes (Dimer ↔ Decamer) Yes
Atypical 2-Cys (PRDX5) Monomers, Dimers No significant transition No (Primarily peroxidase/signaling)

Enzymatic Mechanisms and Kinetic Characteristics of Mitochondrial Prdx5

Catalytic Cycle of Thiol-Dependent Peroxidase Activity

The catalytic mechanism of PRDX5 is a multi-step process involving the oxidation of a key cysteine residue and the subsequent formation and reduction of an internal disulfide bond. nih.govuniprot.org This cycle allows it to efficiently neutralize harmful peroxide molecules.

The fundamental function of PRDX5 is its thiol-specific peroxidase activity, through which it catalyzes the reduction of hydrogen peroxide (H₂O₂) and organic hydroperoxides into water and their corresponding alcohols, respectively. olink.comuniprot.org This enzymatic action is crucial for protecting cells against oxidative stress and for modulating signaling events mediated by hydrogen peroxide. olink.commdpi.com The reaction involves the nucleophilic attack of a highly reactive, conserved peroxidatic cysteine residue on the peroxide substrate. nih.govuniprot.orgresearchgate.net PRDX5 demonstrates varied reactivity towards different substrates; it can reduce alkyl hydroperoxides and peroxynitrite with high rate constants, while its reaction with hydrogen peroxide is more moderate. wikipedia.orgreactome.org

The catalytic cycle is initiated when the peroxidatic cysteine (Cys47 or Cys48 in human PRDX5) attacks the O-O bond of a peroxide substrate. nih.govnih.govnih.gov This cysteine has a low pKa, making it a potent nucleophile at physiological pH. nih.gov The oxidation of this cysteine thiol (-SH) by the peroxide leads to the formation of a transient and highly reactive sulfenic acid intermediate (Cys-SOH). mdpi.comnih.govuniprot.orgnih.gov This step is the cornerstone of the peroxidase activity common to all peroxiredoxins. researchgate.net

As an atypical 2-Cys peroxiredoxin, PRDX5 resolves the sulfenic acid intermediate through the action of a second cysteine residue, known as the resolving cysteine (Cys151 or Cys152), located within the same polypeptide chain. nih.govnih.govresearchgate.net The resolving cysteine attacks the sulfenic acid, resulting in the formation of a stable intramolecular disulfide bond (Cys-S-S-Cys). nih.govnih.govnih.govnih.gov This reaction requires a significant conformational change to bring the two cysteine residues, which are distant in the primary sequence, into proximity. nih.gov The formation of this intramolecular bond distinguishes atypical 2-Cys peroxiredoxins from typical 2-Cys members, which form an intermolecular disulfide bond between two separate protein subunits. mdpi.comnih.gov The oxidized enzyme, containing the disulfide bond, is then ready for the regeneration phase of the cycle. nih.gov

Electron Donors and Regeneration System

For PRDX5 to participate in continuous cycles of peroxide reduction, the oxidized enzyme must be returned to its reduced state. This regeneration is accomplished by a specific cellular redox system.

The reduction of the intramolecular disulfide bond in oxidized PRDX5 is dependent on the thioredoxin (Trx) system. nih.govmdpi.comnih.gov Within the mitochondria, this system comprises mitochondrial thioredoxin-2 (Trx2), which directly reduces PRDX5. nih.govnih.gov Trx2, in turn, is reduced by mitochondrial thioredoxin reductase-2 (TrxR2), utilizing electrons from Nicotinamide Adenine Dinucleotide Phosphate (NADPH) as the ultimate electron donor. nih.govnih.gov This complete system (NADPH, TrxR2, and Trx2) efficiently regenerates the active, reduced form of PRDX5, enabling its sustained antioxidant function. nih.govnih.gov

The regeneration of PRDX5 shows a high degree of specificity for the thioredoxin system. nih.gov While other cellular reducing systems exist, studies have demonstrated that the reaction cycle of PRDX5 relies specifically on thioredoxin as its electron donor. nih.gov In contrast to other mitochondrial peroxiredoxins like PRDX3, which can also be reduced by the glutaredoxin system, the reduction of the catalytic disulfide in PRDX5 is limited to the Trx system. nih.gov Although mitochondrial Trx2 is its physiological partner, studies have shown that cytosolic thioredoxin (Trx1) can also act as an electron donor for PRDX5 in vitro, and is even slightly more efficient in this role. nih.gov

ParameterTrx2 (Mitochondrial)Trx1 (Cytosolic)
Electron Donor Thioredoxin-2Thioredoxin-1
Km (µM) 11.2Data not specified, but 2.4-fold more efficient than Trx2
Vmax (µmol·(mg·min)⁻¹) 1.1Data not specified
This table presents kinetic constants for the reduction of Peroxiredoxin-5 by different thioredoxins, based on data from in vitro assays. nih.gov

Substrate Specificity and Reaction Kinetics

Peroxiredoxin-5 (PRDX5) is a unique member of the mammalian peroxiredoxin family, classified as an atypical 2-Cys peroxiredoxin. nih.govresearchgate.net Its distinct structural features and enzymatic mechanism confer a broad substrate specificity and unique kinetic characteristics. nih.govnih.gov Located in multiple subcellular compartments including the mitochondria, PRDX5 plays a crucial role in cellular antioxidant defense. nih.govwikipedia.orgresearchgate.net

Mitochondrial PRDX5 demonstrates notable efficiency in the reduction of complex reactive species, particularly organic hydroperoxides and peroxynitrite. nih.gov It exhibits high second-order rate constants for these reactions, typically falling within the range of 10⁶ to 10⁷ M⁻¹s⁻¹. nih.govresearchgate.netwikipedia.org This high reactivity underscores its significant role in protecting cellular components, especially within the mitochondria, from damage induced by lipid peroxidation and nitroxidative stress. nih.govnih.gov The enzyme's ability to efficiently neutralize these specific reactive species highlights its specialization as a cytoprotective antioxidant. nih.govresearchgate.net

In comparison to its swift action on organic hydroperoxides and peroxynitrite, the reactivity of mitochondrial PRDX5 with hydrogen peroxide (H₂O₂) is more moderate. nih.govresearchgate.net The rate constant for the reaction with H₂O₂ is approximately 10⁵ M⁻¹s⁻¹. nih.govresearchgate.netwikipedia.org While still a significant rate, it is about 10- to 100-fold lower than its reaction rates with more complex peroxides. This kinetic profile suggests that while PRDX5 contributes to the detoxification of H₂O₂ researchgate.net, its primary role may be geared towards combating bulkier organic hydroperoxides and peroxynitrite, which are not as efficiently handled by other mitochondrial peroxidases like PRDX3.

Table 1: Comparative Reaction Rate Constants of Mitochondrial PRDX5

Substrate Second-Order Rate Constant (k) (M⁻¹s⁻¹) Reference
Organic Hydroperoxides 10⁶ - 10⁷ nih.govresearchgate.netwikipedia.org
Peroxynitrite 10⁶ - 10⁷ nih.govresearchgate.netwikipedia.org
Hydrogen Peroxide 10⁵ nih.govresearchgate.netwikipedia.org

A key feature distinguishing PRDX5 from other peroxiredoxins, such as Prx1, Prx2, and Prx3, is its resistance to inactivation by hyperoxidation. nih.gov Hyperoxidation is a process where the peroxidatic cysteine in the active site is further oxidized from a sulfenic acid (-SOH) to a sulfinic (-SO₂H) or sulfonic (-SO₃H) acid, rendering the enzyme inactive. While many typical 2-Cys peroxiredoxins are susceptible to this mechanism, which can turn them into redox-sensitive signaling molecules, PRDX5 is notably resistant. nih.gov

The functional consequence of this insensitivity is that mitochondrial PRDX5 can maintain its peroxidase activity under conditions of high oxidative stress that would otherwise inactivate other peroxiredoxins. This allows it to function primarily as a robust cytoprotective antioxidant enzyme, continuously scavenging peroxides to protect against cellular damage rather than acting as a redox sensor that is switched off by high substrate levels. nih.govresearchgate.net

Post Translational Regulation of Mitochondrial Prdx5 Activity and Function

Cysteine-Based Modifications

Cysteine residues are highly susceptible to redox-based modifications, making them central to the regulation of enzymes like PRDX5.

S-palmitoylation is a reversible lipid modification involving the attachment of a 16-carbon palmitate molecule to a cysteine residue via a thioester linkage. nih.govnih.gov This process is known to regulate protein trafficking, stability, and activity. nih.govnih.gov In the context of mitochondrial PRDX5, S-palmitoylation occurs at its catalytic cysteine residue. nih.govnih.gov This modification directly blocks the enzyme's antioxidant function by masking the reactive thiol group required for its peroxidase activity. nih.govresearchgate.net By rendering the active site inaccessible, S-palmitoylation effectively inhibits the ability of PRDX5 to quench hydrogen peroxide (H₂O₂), thereby providing a direct mechanism for controlling mitochondrial antioxidant capacity. nih.govresearchgate.net This dynamic regulation suggests a sophisticated link between lipid metabolism and mitochondrial redox control. nih.gov

The reversibility of S-palmitoylation is crucial for its regulatory role. nih.gov The removal of the palmitate group, or depalmitoylation, is carried out by a class of enzymes known as acyl-protein thioesterases (APTs). nih.govosti.gov Research has identified α/β-hydrolase domain-containing protein 10 (ABHD10) as the specific mitochondrial S-depalmitoylase responsible for acting on PRDX5. nih.govnih.govosti.gov ABHD10, a resident mitochondrial protein, reverses the S-palmitoylation of the PRDX5 active site. nih.govnih.gov This action releases the active form of PRDX5, restoring its ability to engage in its H₂O₂-quenching redox cycle. nih.govresearchgate.net The interplay between the "writer" enzymes (protein acyltransferases) that add the palmitate and the "eraser" enzyme ABHD10 that removes it establishes a direct mechanistic link between this specific lipidation cycle and the antioxidant function of PRDX5. nih.govnih.gov

Table 1: Regulation of PRDX5 by S-Palmitoylation and Depalmitoylation
ProcessModifying EnzymeSite of ModificationEffect on PRDX5 ActivityReference
S-PalmitoylationProtein Acyltransferases (PATs)Catalytic CysteineInhibition of antioxidant activity nih.gov, researchgate.net
DepalmitoylationABHD10Catalytic CysteineActivation / Restoration of activity nih.gov, nih.gov, researchgate.net

The catalytic cycle of all peroxiredoxins involves the oxidation of a conserved peroxidatic cysteine (Cys-P) to sulfenic acid (-SOH) upon reaction with a peroxide. nih.govacs.org For PRDX5, this occurs at the peroxidatic Cys48. nih.gov This sulfenylation is a transient intermediate state. nih.govresearchgate.net Subsequently, the sulfenic acid typically reacts with a resolving cysteine (Cys-R) to form an intramolecular disulfide bond, which is then reduced to regenerate the active enzyme. nih.gov

However, under conditions of high oxidative stress, the sulfenic acid intermediate can be further oxidized to sulfinic acid (-SO₂H), a process called sulfinylation. acs.orgresearchgate.net This hyperoxidation leads to the inactivation of the enzyme. acs.org For some peroxiredoxins, this inactivation can be reversed by the enzyme sulfiredoxin in an ATP-dependent manner, adding another layer of regulation. researchgate.netewha.ac.kr

S-glutathionylation is another cysteine modification where glutathione (B108866) (GSH) forms a mixed disulfide with a protein cysteine. nih.gov This can protect the thiol from irreversible hyperoxidation and may also play a role in redox signaling. ewha.ac.krnih.gov For other peroxiredoxins, like Prx2, glutathionylation can occur on active site cysteines, and this modification can be reversed by glutaredoxin, providing an alternative recycling mechanism to the thioredoxin system. nih.govnih.gov While glutathionylation of PRDX5 has been detected in hepatocytes under oxidative stress, the specific site and the functional significance of this modification for PRDX5 activity have not yet been fully investigated. nih.gov

A novel regulatory mechanism for PRDX5 involves the covalent and reversible attachment of Coenzyme A (CoA), a key metabolic integrator, to the enzyme in a process termed CoAlation. nih.govnih.gov This modification has been shown to occur in response to both oxidative and metabolic stress. nih.gov Mass spectrometry has identified the peroxidatic cysteine 48 (Cys48) as the site of CoAlation in PRDX5. nih.govnih.gov The attachment of the bulky CoA molecule to this critical cysteine residue results in the inhibition of the enzyme's peroxidase activity. nih.govnih.gov This inhibitory effect is reversible; the activity can be restored by reducing agents like dithiothreitol (B142953) (DTT), which break the disulfide bond linking CoA to the cysteine. nih.gov This finding suggests that CoAlation of PRDX5 provides a direct link between the cell's metabolic state and its redox control capacity. nih.gov

Other Post-Translational Modifications

Beyond cysteine-focused modifications, other PTMs also contribute to the regulation of PRDX5.

Phosphorylation is a widespread PTM that regulates protein function. Proteome-wide studies have identified that PRDX5 can be phosphorylated, although the physiological relevance of many of these events remains to be fully elucidated. nih.gov One study has suggested a significant role for phosphorylation in the context of cell survival. The PIM1 kinase has been implicated in phosphorylating PRDX5, a modification that may contribute to its ability to protect cells from death induced by oxidative stress. nih.gov However, detailed mapping of specific phosphorylation sites and a comprehensive understanding of how these events modulate the enzymatic activity and function of mitochondrial PRDX5 require further investigation.

Table 2: Summary of Other Key Post-Translational Modifications of PRDX5
ModificationSiteKey Enzyme/MoleculeEffect on PRDX5Reference
CoAlationPeroxidatic Cysteine (Cys48)Coenzyme A (CoA)Inhibits peroxidase activity nih.gov, nih.gov
PhosphorylationNot fully mappedPIM1 Kinase (implicated)May protect cells from oxidative stress-induced death nih.gov

Compound Index

Table 3: List of Chemical Compounds Mentioned
Compound Name
α/β-hydrolase domain-containing protein 10 (ABHD10)
Coenzyme A (CoA)
Cysteine
Dithiothreitol (DTT)
Glutaredoxin
Glutathione (GSH)
Hydrogen peroxide (H₂O₂)
Palmitate
Peroxiredoxin-2 (Prx2)
Peroxiredoxin-5 (PRDX5)
PIM1 kinase
Sulfiredoxin
Thioredoxin

Acetylation and Succinylation

The enzymatic activity of mitochondrial proteins is frequently regulated by the reversible addition of acetyl and succinyl groups to lysine (B10760008) residues. These modifications are governed by the interplay of acetyltransferases and deacetylases (for acetylation) and the availability of succinyl-CoA and desuccinylases (for succinylation).

While direct evidence for the acetylation and succinylation of mitochondrial PRDX5 is still emerging from large-scale proteomic studies, the regulation of its close mitochondrial paralog, Peroxiredoxin-3 (PRDX3), by acetylation offers a compelling model for understanding how these PTMs might affect PRDX5.

Research Findings on Acetylation of a PRDX5 Homolog:

A study on PRDX3 has demonstrated that its activity is regulated by the mitochondrial deacetylase Sirtuin-3 (SIRT3). nih.govwikipedia.org SIRT3 can remove acetyl groups from lysine residues on PRDX3, a process that is critical for its antioxidant function. nih.govwikipedia.org This deacetylation is thought to facilitate the proper conformation of PRDX3, enhancing its ability to neutralize reactive oxygen species (ROS). Conversely, hyperacetylation of PRDX3 has been associated with diminished enzymatic activity, leading to increased mitochondrial oxidative stress. nih.gov Given the structural and functional similarities between PRDX3 and PRDX5, it is plausible that mitochondrial PRDX5 is also a target for SIRT3-mediated deacetylation, which would represent a key mechanism for controlling its peroxidase activity.

Inferred Regulation by Succinylation:

Sirtuin-5 (SIRT5) is a major mitochondrial desuccinylase, playing a pivotal role in regulating cellular metabolism by removing succinyl groups from various mitochondrial enzymes. ub.edunih.gov Lysine succinylation is a significant PTM that can alter the charge and structure of proteins, thereby impacting their function. Although direct succinylation of PRDX5 has not been definitively shown in targeted studies, the widespread nature of mitochondrial protein succinylation suggests that PRDX5 could be a substrate for this modification. ub.edu The functional consequence of PRDX5 succinylation would likely be a modulation of its enzymatic activity, potentially in response to changes in the metabolic state of the mitochondria, which influences the levels of succinyl-CoA.

Post-Translational ModificationRegulating Enzyme (Inferred for PRDX5)Potential Effect on PRDX5 ActivitySupporting Evidence (Analogous)
Acetylation SIRT3 (Deacetylase)Deacetylation may enhance activitySIRT3 deacetylates and activates PRDX3 nih.govwikipedia.org
Succinylation SIRT5 (Desuccinylase)Desuccinylation may regulate activitySIRT5 is a major mitochondrial desuccinylase ub.edunih.gov

Ubiquitination

Ubiquitination is a versatile post-translational modification that involves the attachment of ubiquitin, a small regulatory protein, to a substrate protein. This process can signal for protein degradation, alter protein localization, or modulate protein activity. Several E3 ubiquitin ligases, the enzymes that confer substrate specificity to the ubiquitination process, are known to reside in the mitochondria, including MARCH5, MUL1 (Mitochondrial Ubiquitin Ligase 1), and RNF185. nih.govcam.ac.ukt3db.ca

While proteomic studies have identified numerous mitochondrial proteins as targets for ubiquitination, specific evidence pinpointing mitochondrial PRDX5 as a substrate for these E3 ligases is not yet firmly established. However, the presence of these ligases within the same subcellular compartment as PRDX5 strongly suggests that it could be subject to regulation by ubiquitination.

Potential E3 Ligases for Mitochondrial PRDX5:

Mitochondrial E3 Ubiquitin LigasePotential Role in PRDX5 Regulation
MARCH5 May target PRDX5 for degradation or functional modulation.
MUL1 Could be involved in the ubiquitination of PRDX5 in response to cellular stress. nih.gov
RNF185 Potentially regulates PRDX5 stability and turnover at the mitochondrial membrane. t3db.ca

Physiological Roles of Mitochondrial Prdx5 in Cellular Homeostasis

Regulation of Cellular Processes and Pathways by Mitochondrial Peroxiredoxin-5

Peroxiredoxin-5 (PRDX5), particularly its mitochondrial isoform, plays a pivotal role in the orchestration of numerous cellular processes essential for maintaining cellular health and function. Its strategic location within the mitochondria allows it to act as a critical sensor and regulator of redox-sensitive signaling pathways.

Maintenance of Cellular Redox Homeostasis

Mitochondrial PRDX5 is a key enzymatic antioxidant that contributes significantly to the maintenance of cellular redox balance. frontiersin.org As a thiol-dependent peroxidase, it is adept at reducing a variety of peroxide molecules, including hydrogen peroxide (H₂O₂), organic hydroperoxides, and the highly reactive peroxynitrite. nih.govovid.comwikipedia.org By catalytically neutralizing these reactive oxygen species (ROS), PRDX5 helps to prevent an imbalance that could lead to oxidative stress, a condition implicated in numerous pathological states. nih.gov

The primary function of mitochondrial PRDX5 in this context is to act as a cytoprotective agent, inhibiting the accumulation of harmful peroxides generated during metabolic processes like oxidative phosphorylation. frontiersin.orgwikipedia.org This activity is crucial for preserving the delicate redox state within the mitochondria, an organelle that is both a major source of ROS and highly vulnerable to their damaging effects. frontiersin.orgnih.gov

Preservation of Mitochondrial DNA Integrity

The genetic material of the mitochondrion, mitochondrial DNA (mtDNA), is particularly susceptible to oxidative damage due to its proximity to the primary sites of ROS production within the electron transport chain and its limited DNA repair mechanisms compared to nuclear DNA. nih.govmdpi.com

Study Focus Model System Key Finding Reference
H₂O₂-Induced DamageChinese Hamster Ovary (CHO) CellsOverexpression of mitochondrial PRDX5 significantly decreased mtDNA damage. nih.gov
Oxidative AttackAcellular Assay (plasmid DNA)Recombinant PRDX5 protects plasmid DNA from damage by metal-catalyzed ROS generation. nih.gov
MPP⁺-Induced ApoptosisSH-SY5Y Neuroblastoma CellsOverexpression of mitochondrial PRDX5 prevents mitochondrial DNA damage. nih.gov

Influence on Mitochondrial Membrane Potential and Bioenergetics

The mitochondrial membrane potential (ΔΨm) is a critical parameter of mitochondrial health, representing the electrochemical gradient essential for ATP synthesis and other mitochondrial functions. nih.govnih.gov A loss or depolarization of ΔΨm is a hallmark of mitochondrial dysfunction and a key event in the initiation of apoptosis. nih.gov

Mitochondrial PRDX5 influences the maintenance of a stable ΔΨm, primarily by controlling the levels of ROS that can otherwise induce damage to the inner mitochondrial membrane and disrupt the proton gradient. Studies have shown that depletion of PRDX5 can exacerbate the loss of mitochondrial membrane potential when cells are exposed to mitochondrial toxins. nih.gov This leads to downstream consequences such as the release of cytochrome c from the mitochondria into the cytosol, a critical step in the activation of the caspase cascade and programmed cell death. nih.gov While direct studies on PRDX5's role in bioenergetics are emerging, its function in preserving membrane integrity is intrinsically linked to the mitochondrion's capacity for efficient energy production.

Crosstalk with Endoplasmic Reticulum (ER) and Calcium Homeostasis

There is growing evidence for intricate communication, or crosstalk, between mitochondria and the endoplasmic reticulum (ER), particularly at specialized contact sites known as mitochondria-associated membranes (MAMs). capes.gov.br This crosstalk is fundamental for regulating cellular calcium (Ca²⁺) homeostasis, a process in which mitochondrial PRDX5 has been identified as a key modulator. nih.govsigmaaldrich.com

In response to certain cellular stressors, there can be a significant release of Ca²⁺ from ER stores, which can then be taken up by the mitochondria. nih.govnih.gov While moderate increases in mitochondrial Ca²⁺ can stimulate ATP production, excessive uptake can trigger cell death pathways. nih.gov Research has shown that overexpression of mitochondrial PRDX5 can prevent the pathological increase in intracellular Ca²⁺ levels observed during toxin-induced apoptosis. nih.govsigmaaldrich.com This suggests that PRDX5 influences apoptosis by participating in the redox modulation of Ca²⁺ transporters, thereby regulating the critical Ca²⁺ flux between the ER and mitochondria. nih.govsigmaaldrich.com

Cellular Event Effect of Mitochondrial PRDX5 Overexpression Implication Reference
Intracellular Ca²⁺ IncreaseBlocked the elevation of intracellular Ca²⁺.PRDX5 modulates Ca²⁺ signaling between the ER and mitochondria. nih.gov
Ca²⁺-dependent Calpain ActivationPrevented activation.Protects against downstream effectors of Ca²⁺-mediated damage. nih.gov
Bax CleavageBlocked cleavage.Inhibits a key pro-apoptotic event linked to mitochondrial dysfunction. nih.gov

Impact on Cell Proliferation, Differentiation, and Cell Cycle Progression

The peroxiredoxin family of enzymes, including PRDX5, is broadly implicated in the regulation of fundamental cellular processes such as proliferation, differentiation, and the progression of the cell cycle. nih.govnih.gov These processes are tightly controlled by complex signaling networks, many of which are sensitive to the cellular redox state.

Reactive oxygen species, which PRDX5 helps to regulate, are not merely damaging agents but also function as critical second messengers in signaling pathways that drive cell proliferation and differentiation. nih.govmdpi.com The concentration of signaling molecules like hydrogen peroxide has been shown to oscillate throughout the cell cycle, influencing the activity of key regulatory proteins such as kinases and phosphatases that govern cell cycle transitions. mdpi.com By modulating local H₂O₂ concentrations, mitochondrial PRDX5 can influence these signaling cascades, thereby impacting decisions related to cell growth, arrest, or differentiation. For instance, oxidative stress, if not properly buffered by antioxidants like PRDX5, can lead to cell cycle arrest. paulogentil.com

Modulation of Inflammatory Responses

Mitochondrial PRDX5 also plays a role in the modulation of inflammatory responses. cas.cz Inflammation is a biological process that is intrinsically linked to the production of reactive oxygen species by immune cells as a defense mechanism. mdpi.com However, excessive or prolonged ROS production can lead to tissue damage and chronic inflammation.

Studies have indicated that PRDX5 has anti-inflammatory properties. For example, research in models of ischemia-reperfusion injury has shown that a deficiency in PRDX5 leads to significantly increased renal inflammation. cas.cz As a family, peroxiredoxins are involved in regulating immune responses, partly by controlling the redox signaling that mediates the activation and function of immune cells. nih.gov By scavenging peroxides, mitochondrial PRDX5 can help to dampen excessive inflammatory signaling and protect cells from inflammation-associated oxidative damage.

Mechanistic Involvement of Mitochondrial Prdx5 in Pathological Conditions

Neurodegeneration and Oxidative Stress

Mitochondrial dysfunction is a central element in the pathogenesis of many neurodegenerative diseases, where oxidative stress and subsequent neuronal cell death are common features. nih.gov The brain's high energy demand makes it particularly vulnerable to disruptions in mitochondrial function and ROS imbalance. nih.gov Mitochondrial PRDX5 emerges as a key protective agent in this context, mitigating damage and promoting neuronal survival.

The neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a well-established inducer of Parkinson's-like symptoms in experimental models, triggers mitochondria-dependent apoptosis. nih.govresearchgate.net This process involves the activation of initiator caspases, such as caspase-9, leading to a cascade of events culminating in cell death. nih.govresearchgate.net

Research using SH-SY5Y neuroblastoma cells has demonstrated that the overexpression of mitochondrial PRDX5 provides significant protection against MPP+-induced apoptosis. nih.govsigmaaldrich.com This protective effect is characterized by the prevention of caspase-9 activation. nih.gov Conversely, reduced expression of PRDX5 renders cells more susceptible to apoptosis induced by MPP+. wikipedia.org By neutralizing harmful peroxides within the mitochondria, PRDX5 helps to maintain the integrity of the mitochondrial membrane and prevent the release of pro-apoptotic factors that initiate the intrinsic cell death pathway. nih.govwikipedia.org

Mitochondrial dysfunction and the disruption of calcium (Ca²⁺) homeostasis are intertwined processes implicated in neurodegeneration. nih.gov Emerging evidence highlights a complex interplay between oxidative stress, mitochondrial function, and Ca²⁺ signaling in the development of various pathologies. mdpi.com Mitochondria are crucial for buffering cytosolic Ca²⁺, but overload can lead to increased ROS production and cell death. mdpi.comnih.gov

Studies have shown that mitochondrial PRDX5 is a potential modulator of the crosstalk between mitochondria and the endoplasmic reticulum (ER), a major intracellular Ca²⁺ store. nih.govsigmaaldrich.com Overexpression of mitochondrial PRDX5 in SH-SY5Y cells blocks the increase in intracellular Ca²⁺ levels following exposure to MPP+. nih.gov This prevention of Ca²⁺ dysregulation, in turn, inhibits the Ca²⁺-dependent activation of calpains and the subsequent cleavage of the pro-apoptotic protein Bax. nih.govsigmaaldrich.com These findings suggest that PRDX5's protective role extends beyond simple ROS scavenging to the modulation of critical Ca²⁺-dependent signaling pathways that link mitochondrial stress to apoptosis. nih.govresearchgate.net The regulation appears to involve redox modulation of Ca²⁺ transporters, highlighting a sophisticated mechanism of neuroprotection. nih.gov

Mitochondria contain their own DNA (mtDNA), which is particularly vulnerable to damage from ROS produced during oxidative phosphorylation. nih.govresearchgate.net Damage to mtDNA can impair mitochondrial function, leading to further ROS production and contributing to the cycle of cellular damage seen in neurodegenerative disorders. researchgate.netyoutube.com

Table 1: Research Findings on the Role of Mitochondrial PRDX5 in Neurodegeneration

Pathological Process Model System Key Findings Reference(s)
Mitochondrial Apoptosis SH-SY5Y cells exposed to MPP+ Overexpression of PRDX5 prevents caspase-9 activation and subsequent apoptosis. nih.gov, sigmaaldrich.com
Calcium Dysregulation SH-SY5Y cells exposed to MPP+ PRDX5 overexpression blocks the increase in intracellular Ca²⁺ and inhibits Ca²⁺-dependent calpain activation. nih.gov, sigmaaldrich.com
Mitochondrial Dysfunction SH-SY5Y cells exposed to MPP+ PRDX5 modulates mitochondria-ER crosstalk, potentially through redox regulation of Ca²⁺ transporters. nih.gov, researchgate.net
DNA Damage SH-SY5Y cells, Drosophila S2 cells PRDX5 overexpression protects both mitochondrial and nuclear DNA from oxidative damage. nih.gov, sigmaaldrich.com, nih.gov

Cancer Development and Progression

The role of peroxiredoxins in cancer is complex. As antioxidants, they can protect all cells, including cancerous ones, from oxidative stress-induced apoptosis, thereby supporting tumor survival and promoting chemoresistance. nih.govnih.gov The expression and function of mitochondrial PRDX5 are often altered in cancer cells, contributing to disease progression and treatment outcomes. nih.gov

Altered expression of PRDX5 has been documented in several malignancies, where it is often associated with more aggressive disease and poorer prognoses. nih.gov

Hodgkin's Lymphoma: Increased levels of PRDX5 have been observed in aggressive forms of this cancer, where elevated expression of mitochondrial peroxiredoxins contributes to chemoresistance. nih.gov

Breast Cancer: PRDX5 is frequently upregulated in mammary tumor tissues and is linked to a poor prognosis. Its expression is regulated by the GATA1 transcription factor, which can bind to the PRDX5 promoter to downregulate its transcription. nih.gov

Gastric Cancer: In patients with gastric cancer, the expression of PRDX5 is closely correlated with tumor size, depth of invasion, and lymphatic involvement. nih.gov Enhanced PRDX5 expression promotes carcinogenicity by increasing the proliferation and invasiveness of cancer cells, a process mediated by the upregulation of the transcription factor Snail. nih.gov

The regulation of PRDX5 in cancer is multifaceted, involving various transcription factors such as c-Myc, Ets1/2, and high-mobility-group protein B1 (HMGB1), particularly under conditions of microenvironmental stress like hypoxia. nih.gov

Table 2: Altered Mitochondrial PRDX5 Expression in Cancer

Cancer Type Expression Status Associated Mechanisms & Consequences Reference(s)
Hodgkin's Lymphoma Upregulated Associated with aggressive disease and chemoresistance. nih.gov
Breast Cancer Upregulated Correlated with poor prognosis; negatively regulated by GATA1 transcription factor. Protects cells from apoptosis. nih.gov
Gastric Cancer Upregulated Correlated with tumor size, depth, and lymphatic invasion. Increases proliferation and invasiveness via Snail upregulation. nih.gov

A primary mechanism through which mitochondrial PRDX5 influences cancer progression is by modulating apoptotic pathways. Cancer cells often exhibit increased ROS production, which can be a double-edged sword: while promoting mutations and signaling that drives proliferation, high levels can also trigger apoptosis. nih.gov

PRDX5 helps cancer cells manage this oxidative stress, promoting their survival. By scavenging peroxides, PRDX5 protects cancer cells from oxidative stress-induced apoptosis. nih.gov In breast cancer, for instance, the overexpression of PRDX5 shields cancer cells from apoptosis in a manner regulated by the GATA1 transcription factor. nih.gov This cytoprotective function allows tumor cells to withstand conditions that would normally lead to their elimination, thereby facilitating tumor maintenance and contributing to resistance against therapies that rely on inducing oxidative damage. wikipedia.orgnih.gov

Involvement in Cell Survival and Chemoresistance

Mitochondrial Peroxiredoxin-5 (PRDX5) plays a significant, albeit complex, role in cell survival and the development of resistance to chemotherapy in cancerous cells. mdpi.comspandidos-publications.com Its primary function as an antioxidant enzyme, scavenging reactive oxygen species (ROS), is central to these activities. wikipedia.orgnih.gov By reducing oxidative stress, PRDX5 helps protect cells from damage and apoptosis (programmed cell death) induced by various stimuli, including chemotherapeutic agents. spandidos-publications.comwikipedia.org

Upregulated expression of PRDX5 has been observed in several types of cancer, including breast, ovarian, endometrial, and lung cancers, as well as Hodgkin's lymphoma and hepatocellular carcinoma. mdpi.com This increased expression is often associated with a poorer prognosis and is linked to the development of chemoresistance. mdpi.com For instance, in breast cancer, PRDX5 upregulation is associated with the downregulation of the GATA1 transcription factor, which in turn protects cancer cells from apoptosis induced by oxidative stress. mdpi.com Similarly, in Hodgkin's lymphoma, where treatment often involves targeting ROS, the heightened expression of mitochondrial PRDX5 contributes to chemoresistance. mdpi.com

The mechanism by which mitochondrial PRDX5 confers chemoresistance is multifaceted. By neutralizing ROS generated by chemotherapeutic drugs like doxorubicin, PRDX5 can diminish their cytotoxic effects. iiarjournals.orgiiarjournals.org Silencing PRDX5 in cancer cells has been shown to increase their susceptibility to drug-induced apoptosis. wikipedia.orgiiarjournals.orgiiarjournals.org This increased susceptibility is linked to elevated intracellular ROS levels, which can trigger mitochondria-dependent apoptotic pathways, involving the activation of caspases 9 and 3. iiarjournals.orgiiarjournals.org

Conversely, the overexpression of PRDX5 can protect cancer cells from apoptosis. nih.gov For example, in gastric cancer cells, PRDX5 overexpression was found to inhibit emodin-induced apoptosis by reducing intracellular ROS. nih.gov This protective role highlights the potential of targeting PRDX5 as a strategy to sensitize cancer cells to chemotherapy. mdpi.comresearchgate.net The depletion of PRDX5 has been shown to make cells more vulnerable to oxidative damage and subsequent apoptosis, potentially slowing tumor growth and reducing metastatic potential. mdpi.com

Table 1: Role of Mitochondrial PRDX5 in Cell Survival and Chemoresistance

Cancer Type PRDX5 Expression Effect on Cell Survival/Chemoresistance Associated Factors
Breast Cancer Upregulated Promotes survival, associated with poor prognosis. mdpi.com GATA1 transcription factor. mdpi.com
Hodgkin's Lymphoma Upregulated Contributes to chemoresistance. mdpi.com Treatment targeting ROS. mdpi.com
Ovarian Cancer Upregulated Negative predictor of survival. mdpi.com ---
Gastric Cancer Upregulated Protects against drug-induced apoptosis. nih.goviiarjournals.org ROS reduction. nih.goviiarjournals.org
Lung Cancer Upregulated Promotes proliferation and reduces apoptosis. nih.gov Nrf2 signaling pathway. nih.gov
Adrenocortical Carcinoma Downregulated --- ---

Crosstalk with Key Signaling Pathways (e.g., MAPK pathway)

Mitochondrial PRDX5 is intricately involved in cellular signaling, demonstrating significant crosstalk with key pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway. nih.govresearchgate.net The MAPK pathway is a crucial regulator of cell growth, differentiation, and survival, and its dysregulation is a hallmark of many cancers. mdpi.com PRDX5's ability to modulate intracellular ROS levels allows it to influence these signaling cascades. nih.gov

In the context of cancer, PRDX5's interaction with the MAPK pathway can contribute to tumorigenesis. For instance, in non-small cell lung cancer (NSCLC), PRDX5 has been shown to activate the Nrf2 signaling pathway, which in turn promotes cancer cell proliferation and reduces apoptosis. nih.govspandidos-publications.com This activation can be influenced by the MAPK pathway, as some studies have shown that the p38 and c-Jun N-terminal kinase (JNK) components of the MAPK pathway contribute to PRDX5 upregulation. nih.gov

Research has demonstrated that knocking down PRDX5 in lung cancer cells can downregulate the MAPK signaling pathway, leading to increased cytotoxicity of treatments like plasma-activated medium (PAM). nih.gov Specifically, PRDX5 knockdown led to a decrease in the phosphorylation of ERK (a key component of the MAPK pathway related to cell growth) and a significant increase in the phosphorylation of JNK (associated with apoptosis). nih.gov This suggests that PRDX5 helps maintain cancer cell survival by modulating MAPK signaling to favor pro-growth and anti-apoptotic signals. nih.govresearchgate.net

Furthermore, in the context of adipogenesis, mitochondrial PRDX5 has been shown to suppress the phosphorylation of p38, another key kinase in the MAPK pathway. nih.gov By doing so, it inhibits the differentiation of pre-adipocytes, a process promoted by ROS through MAPK signaling. nih.gov This highlights the broader role of mitochondrial PRDX5 in regulating cellular processes through its influence on the MAPK pathway, extending beyond cancer to metabolic regulation.

The interplay between PRDX5 and signaling pathways is not limited to MAPK. It has also been implicated in the Wnt/β-catenin signaling pathway in the context of osteoarthritis, where its knockdown led to apoptosis of chondrocytes. nih.gov Additionally, PRDX5 can interact with and influence other signaling molecules and transcription factors, such as STAT3, further underscoring its role as a key node in cellular signaling networks. nih.gov

Metabolic Disorders and Inflammation

Association with Ischemia/Reperfusion Injury

Mitochondrial PRDX5 plays a protective role in the context of ischemia/reperfusion (I/R) injury, a condition characterized by cellular damage that occurs when blood supply returns to tissue after a period of ischemia or lack of oxygen. A key contributor to this damage is the burst of reactive oxygen species (ROS) upon reoxygenation.

Studies have indicated that PRDX isoforms, including PRDX5, are crucial for cardioprotection. nih.gov For example, the depletion of PRDX5 has been shown to significantly increase kidney inflammation following renal ischemia-reperfusion injury. mdpi.comnih.gov This suggests a protective function of PRDX5 in mitigating the inflammatory response associated with I/R injury. Although direct studies on the specific role of the mitochondrial isoform of PRDX5 in cardiac I/R injury are less common, the known function of mitochondrial peroxiredoxins in protecting against oxidative stress within the mitochondria of cardiac cells points to its importance. nih.gov For instance, PRDX3, another mitochondrial peroxiredoxin, has been shown to confer protection against ischemic damage in the rat myocardium. nih.gov Given that PRDX5 also resides in the mitochondria and is a potent scavenger of peroxides, it likely contributes to the cellular defense against the oxidative stress that characterizes I/R injury. mdpi.comnih.gov

Link to Obesity and Related Metabolic Imbalances

Mitochondrial PRDX5 has emerged as a significant regulator in the context of obesity and associated metabolic disorders. nih.gov Elevated levels of ROS are a known characteristic of obesity, and PRDX5, with its presence in both the cytosol and mitochondria, plays a key role in scavenging these ROS. nih.gov

Research has shown that PRDX5 expression is upregulated during adipogenesis (the formation of fat cells), and its overexpression can suppress this process by controlling both cytosolic and mitochondrial ROS. nih.govresearchgate.net Conversely, silencing or deleting PRDX5 promotes the differentiation of preadipocytes into mature, lipid-accumulating adipocytes. nih.govresearchgate.net

Studies using mouse models have provided compelling evidence for the role of PRDX5 in obesity. Mice with a deletion of the Prdx5 gene, when fed a high-fat diet, exhibited a significant increase in body weight, larger fat pads, and hypertrophy of adipocytes compared to wild-type mice. nih.gov These changes were accompanied by lipid metabolic disorders, including excessive lipid accumulation in the liver (hepatic steatosis) and elevated serum triglyceride levels. nih.gov These findings indicate that the absence of PRDX5 increases susceptibility to high-fat diet-induced obesity and its related metabolic complications. nih.gov

Furthermore, investigations into non-alcoholic fatty liver disease (NAFLD), a common obesity-related condition, have highlighted the protective function of PRDX5. nih.gov Overexpression of PRDX5 was found to suppress ROS generation and inhibit lipid accumulation in liver cells, thereby ameliorating hepatic steatosis. nih.gov This protective effect is partly mediated through the regulation of the AMP-activated protein kinase (AMPK) pathway and lipogenic genes. nih.gov

Table 2: Impact of Mitochondrial PRDX5 on Obesity and Metabolic Imbalances

Model System PRDX5 Status Key Findings Reference
3T3-L1 preadipocytes Overexpression Suppressed adipogenesis, reduced ROS generation. nih.gov nih.gov
3T3-L1 preadipocytes Silenced Promoted differentiation into adipocytes, increased lipid accumulation. nih.gov nih.gov
Mouse model (high-fat diet) Prdx5 deletion Increased body weight, fat pad mass, adipocyte hypertrophy, hepatic steatosis, and serum triglycerides. nih.gov nih.gov
HepG2 liver cells Overexpression Suppressed ROS, inhibited lipid accumulation, ameliorated hepatic steatosis. nih.gov nih.gov
HepG2 liver cells Silenced Triggered de novo lipogenesis and abnormal lipid accumulation. nih.gov nih.gov

Contribution to Inflammatory Processes

Mitochondrial PRDX5 has a dual and context-dependent role in inflammatory processes. nih.govmdpi.com As an antioxidant, intracellular PRDX5 generally acts to inhibit inflammatory responses by reducing oxidative stress, which is a key driver of inflammation. mdpi.comnih.gov For instance, PRDX5 expression is induced in primary macrophages by inflammatory stimuli such as lipopolysaccharides (LPS) and interferon-γ, suggesting a defensive role in these activated immune cells. mdpi.comnih.govresearchgate.net The upregulation of PRDX5 in this context is thought to be a negative feedback mechanism to protect macrophages from oxidative damage and to control redox-sensitive inflammatory pathways. researchgate.net

However, the function of PRDX5 in inflammation can differ based on its cellular location. While intracellular PRDX5 is associated with anti-inflammatory effects, extracellular PRDX5 has been shown to act as a damage-associated molecular pattern (DAMP). mdpi.com In this role, it can induce the expression of inflammatory cytokines through Toll-like receptors (TLR) 2 and 4, particularly in the context of post-ischemic brain injury. mdpi.comnih.gov

Despite this, the predominant role of intracellular PRDX5 appears to be anti-inflammatory. Studies have shown that a deficiency in the antioxidant response at the level of PRDX5 can lead to increased production of inflammatory cytokines and chemokines. nih.gov Furthermore, PRDX5 has been identified as a potential risk gene for the inflammatory disease sarcoidosis. wikipedia.org In acute stroke patients, an inverse correlation was found between PRDX5 concentration and stroke progression, suggesting it could be a biomarker for inflammation in this condition. wikipedia.org

Role in Osteoarthritis Pathogenesis

Mitochondrial PRDX5 is implicated in the pathogenesis of osteoarthritis (OA), a degenerative joint disease where oxidative stress is a known contributing factor. nih.gov Human cartilage constitutively expresses PRDX5, and its expression is significantly upregulated in osteoarthritic cartilage. mdpi.comnih.govnih.gov This upregulation is thought to be a protective response against the oxidative stress present in the diseased joint. nih.gov

Inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are key players in OA pathogenesis, contribute to the increased expression of PRDX5 by elevating intracellular ROS levels. nih.gov This suggests that PRDX5 plays a protective role in human cartilage by counteracting the damaging effects of oxidative stress. nih.gov

However, the role of PRDX5 in OA is complex. While its upregulation may be initially protective, its sustained presence and interaction with other signaling pathways could have further implications. For example, one study demonstrated that knocking down PRDX5 in human osteoarthritic chondrocytes led to increased apoptosis. nih.gov This effect was associated with the upregulation of the Wnt/β-catenin signaling pathway, indicating that PRDX5's regulatory effects in chondrocytes may be partly mediated through this pathway. nih.gov These findings suggest that while PRDX5 is an important component of the antioxidant defense in cartilage, its dysregulation can impact chondrocyte survival and contribute to the progression of OA. nih.govnih.gov

Aging and Oxidative Damage Accumulation

Mitochondrial Peroxiredoxin-5 (PRDX5) is a critical enzyme in the cellular defense against oxidative stress, a key factor implicated in the aging process. As a thiol-specific peroxidase, PRDX5 catalyzes the reduction of hydrogen peroxide, organic hydroperoxides, and peroxynitrite, thereby protecting cellular components, including mitochondrial DNA (mtDNA), from oxidative damage. uniprot.orgnih.gov The accumulation of such damage is a hallmark of aging and contributes to the functional decline of tissues and organs. endocrinology.org

Overexpression of mitochondrial PRDX5 has been demonstrated to confer significant cytoprotection. nih.gov Studies in various cell models have shown that increased levels of mitochondrial PRDX5 prevent mitochondria-dependent apoptosis induced by oxidative stressors. nih.govepa.gov This protective effect is achieved by mitigating the accumulation of reactive oxygen species (ROS), which can otherwise trigger cell death pathways. nih.gov For instance, in neuroblastoma cell lines, overexpression of mitochondrial PRDX5 was shown to prevent apoptosis triggered by the neurotoxin MPP+, a model for Parkinson's disease-related cell death. nih.govepa.gov This protection was associated with the prevention of caspase-9 activation and a reduction in mitochondrial DNA damage. nih.gov

Research in the fruit fly, Drosophila melanogaster, has provided organism-level evidence for the role of PRDX5 in longevity. Global overexpression of the Drosophila homolog of PRDX5 (dPrx5) in various cellular compartments, including the mitochondria, resulted in an increased resistance to oxidative stress and a significant extension of lifespan. nih.gov Conversely, flies lacking dPrx5 exhibited increased susceptibility to oxidative stress, a higher incidence of apoptosis, and a shortened lifespan. nih.gov These findings underscore the importance of PRDX5 in combating the age-associated accumulation of oxidative damage and promoting longevity. nih.govwikipedia.org

The protective functions of PRDX5 are not limited to its peroxidase activity. It also plays a role in modulating cellular signaling pathways that are affected by oxidative stress. aging-us.com While the precise mechanisms are still under investigation, it is clear that by maintaining mitochondrial redox homeostasis, PRDX5 helps to preserve mitochondrial function, which is crucial for cellular health and longevity. portlandpress.com A decline in the expression or activity of antioxidant enzymes like PRDX5 during aging can lead to an imbalance in redox state, contributing to the accumulation of oxidative damage and cellular senescence. nih.gov

Table 1: Research Findings on Mitochondrial PRDX5 and Aging

Model System Key Findings Reference
Drosophila melanogaster Global overexpression of dPrx5 increased resistance to oxidative stress and extended lifespan. nih.gov
Drosophila melanogaster dPrx5 null flies showed increased susceptibility to oxidative stress and shortened lifespan. nih.gov
Human Cell Lines (SH-SY5Y) Overexpression of mitochondrial PRDX5 prevented MPP+-induced apoptosis and mitochondrial DNA damage. nih.govepa.gov

Evolutionary Aspects of Mitochondrial PRDX5 Targeting and Functional Consequences

The targeting of Peroxiredoxin 5 to the mitochondria is a conserved feature across a wide range of animal species, from annelids to mammals, indicating its fundamental importance. nih.gov This localization is mediated by an N-terminal mitochondrial targeting sequence (MTS) that is encoded in the PRDX5 gene. researchgate.netnih.gov The presence of alternative transcription and translation start sites allows for the production of both a long form of PRDX5 containing the MTS, which is directed to the mitochondria, and a short form that resides in the cytosol and peroxisomes. nih.govnih.gov

Despite this broad conservation, there have been instances of evolutionary loss of mitochondrial PRDX5 targeting in certain mammalian lineages. Notably, studies have revealed that the domestic pig (Sus scrofa domesticus) and all extant canids (the dog family) lack a mitochondrial form of PRDX5. nih.govnih.gov The molecular basis for this loss in canids involves mutations in the primary translation initiation codon and the emergence of a premature stop codon, which prevents the synthesis of the long, mitochondrially-targeted isoform. nih.gov Interestingly, species closely related to canids, such as the giant panda and the northern elephant seal, have retained the functional mitochondrial targeting of PRDX5. nih.gov This suggests that the loss of mitochondrial PRDX5 in canids is a relatively recent evolutionary event. nih.gov

The functional consequences of this evolutionary loss are intriguing and not entirely straightforward. While mitochondrial PRDX5 has a clear cytoprotective role against oxidative stress in humans and rodents, its reintroduction into cells that have evolutionarily lost it can have unexpected effects. nih.gov In a study using Madin-Darby canine kidney (MDCK) cells, which naturally lack mitochondrial PRDX5, the restoration of human mitochondrial PRDX5 did not confer protection against peroxide-induced oxidative stress. nih.gov Instead, it led to increased cell death, suggesting that in this cellular context, mitochondrial PRDX5 can acquire cytotoxic properties under conditions of acute oxidative stress. nih.gov This finding implies that the conservation of mitochondrial PRDX5 may not be universally advantageous for all species and that compensatory mechanisms may have evolved in lineages where it has been lost. nih.gov The specific cellular environment and the presence or absence of other interacting proteins likely influence the functional outcome of mitochondrial PRDX5 expression. nih.gov

Table 2: Evolutionary Conservation and Loss of Mitochondrial PRDX5 Targeting

Species/Group Mitochondrial PRDX5 Status Implication Reference
Annelids (Arenicola marina) Present and functional Conservation of mitochondrial targeting across diverse animal phyla. nih.gov
Humans, Rodents Present and functional Established cytoprotective role against oxidative stress. nih.gov
Canids (e.g., Dog) Absent Evolutionary loss through mutations in the translation initiation and a premature stop codon. nih.gov
Domestic Pig (Sus scrofa domesticus) Absent Independent evolutionary loss of mitochondrial targeting. nih.gov

Advanced Research Methodologies and Future Directions

In Vitro and Cellular Model Systems

Cellular models are indispensable tools for investigating the function of PRDX5 in a biologically relevant context. By manipulating PRDX5 expression levels and exposing cells to various stressors, researchers can elucidate its role in specific cellular pathways.

Overexpression and Gene Silencing/Knockdown Studies (e.g., SH-SY5Y, A549, MDCK cells)

To understand the specific functions of PRDX5, scientists frequently use cell lines to either increase its expression (overexpression) or decrease or eliminate it (gene silencing or knockdown). These studies have been instrumental in revealing the protective effects of PRDX5.

In human neuroblastoma SH-SY5Y cells, which are often used to model neurodegenerative diseases, silencing the expression of PRDX5 using small hairpin RNAs (shRNAs) rendered the cells more susceptible to oxidative damage and apoptosis induced by the neurotoxin MPP+. nih.govrug.nl Conversely, overexpression of mitochondrial PRDX5 in these cells has been shown to protect against apoptosis. rug.nl These findings highlight the crucial role of PRDX5 in neuronal survival. rug.nlfrontiersin.org

Similarly, in the human lung adenocarcinoma cell line A549, knocking down PRDX5 expression using shRNA led to increased reactive oxygen species (ROS) accumulation, reduced mitochondrial membrane potential, and enhanced apoptosis, particularly when combined with other treatments that induce oxidative stress. aging-us.comnih.gov

Studies in Madin-Darby Canine Kidney (MDCK) cells have also been used to explore the function of PRDX5. Overexpression of human PRDX5 in these cells has been used to study its subcellular localization and enzymatic activity in different compartments, such as the mitochondria and cytosol. researchgate.net

These studies across different cell lines consistently demonstrate that PRDX5 plays a significant cytoprotective role against oxidative stress-induced cell death. nih.gov The choice of cell line allows researchers to investigate the function of PRDX5 in specific pathological contexts, such as neurodegeneration and cancer.

Summary of PRDX5 Overexpression and Gene Silencing Studies
Cell LineExperimental ApproachKey FindingsReference
SH-SY5Y (Human Neuroblastoma)Gene Silencing (shRNA)Increased susceptibility to MPP+-induced oxidative damage and apoptosis. nih.govrug.nl
SH-SY5Y (Human Neuroblastoma)OverexpressionProtection against MPP+-induced mitochondrial apoptosis. rug.nl
A549 (Human Lung Adenocarcinoma)Gene Silencing (shRNA)Increased ROS, reduced mitochondrial membrane potential, and enhanced apoptosis. aging-us.com
MDCK (Madin-Darby Canine Kidney)OverexpressionUsed to study subcellular localization and function of mitochondrial and cytosolic PRDX5. researchgate.net

Use of Oxidative Stress Inducers and Modulators

To investigate the antioxidant function of PRDX5, researchers utilize various chemical agents that induce oxidative stress. These inducers generate reactive oxygen species (ROS) through different mechanisms, allowing for a detailed examination of PRDX5's protective capabilities.

Commonly used oxidative stress inducers in the study of PRDX5 include:

MPP+ (1-methyl-4-phenylpyridinium): A neurotoxin that inhibits complex I of the mitochondrial electron transport chain, leading to the generation of superoxide (B77818) radicals. Studies have shown that silencing PRDX5 in SH-SY5Y cells increases their vulnerability to MPP+-induced damage. nih.govnih.gov

Rotenone: Another complex I inhibitor that is used to model Parkinson's disease in cellular and animal models. Depletion of PRDX5 in SH-SY5Y cells has been found to sensitize them to rotenone-induced apoptosis. frontiersin.org

Paraquat: A herbicide that undergoes redox cycling, producing superoxide anions in both the mitochondria and cytosol. Overexpression of PRDX5 has been demonstrated to protect dopaminergic cells from paraquat-mediated oxidative stress and cell death. researchgate.net

Hydrogen Peroxide (H₂O₂): A relatively stable ROS that can diffuse across membranes. It is directly used to induce oxidative stress and study the peroxidase activity of PRDX5. Knockdown of PRDX5 in A549 cells, for example, enhances the cytotoxic effects of H₂O₂. aging-us.comnih.gov

Menadione: A quinone that can generate superoxide anions through redox cycling. It has been used to induce oxidative stress and study post-translational modifications of PRDX5, such as CoAlation. nih.gov

By using these compounds, researchers can mimic the oxidative stress conditions associated with various diseases and elucidate the specific pathways through which PRDX5 confers protection.

Biochemical and Biophysical Approaches

Biochemical and biophysical techniques provide detailed insights into the enzymatic properties and molecular interactions of PRDX5, which are fundamental to its biological function.

Detailed Kinetic Analysis of Peroxidase Activity

The primary function of PRDX5 is to catalyze the reduction of peroxides. Detailed kinetic analysis is crucial for understanding its substrate specificity and catalytic efficiency. PRDX5 is an atypical 2-Cys peroxiredoxin, meaning it forms an intramolecular disulfide bond during its catalytic cycle. nih.govpitt.edu

Kinetic studies have revealed that human PRDX5 is a highly efficient peroxidase for a range of substrates. It can reduce alkyl hydroperoxides and peroxynitrite with high second-order rate constants, typically in the range of 10⁶ to 10⁷ M⁻¹s⁻¹. nih.govpitt.edu Its reactivity with hydrogen peroxide is more moderate, with a rate constant around 10⁵ M⁻¹s⁻¹. nih.govpitt.edu This broad substrate specificity underscores its importance in detoxifying a variety of harmful reactive species within the cell.

Kinetic Rate Constants of Human Peroxiredoxin-5
SubstrateSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
Peroxynitrite10⁶ - 10⁷ nih.govpitt.edu
Alkyl Hydroperoxides10⁶ - 10⁷ nih.govpitt.edu
Hydrogen Peroxide~10⁵ nih.govpitt.edu

Protein-Protein Interaction Studies (e.g., Thioredoxin-2, Peroxisome Receptor 1)

The function of PRDX5 is also modulated by its interactions with other proteins. Identifying these interaction partners is key to understanding its role in cellular networks.

Thioredoxin-2 (TXN2): As a thiol-dependent peroxidase, PRDX5 requires a reducing agent to regenerate its active form after catalysis. In the mitochondria, this function is primarily carried out by the thioredoxin system, which includes Thioredoxin-2 (TXN2) and thioredoxin reductase. Modeling studies based on the crystal structure of a related bacterial protein suggest a plausible interaction between human mitochondrial TXN2 and PRDX5. nih.govbiorxiv.org This interaction is proposed to involve a negatively charged cavity on the surface of TXN2 accommodating a positively charged region of PRDX5, with additional stabilization from hydrophobic contacts. nih.gov This interaction is essential for the catalytic cycle of mitochondrial PRDX5, allowing it to continuously detoxify peroxides. nih.gov

Peroxisome Receptor 1 (PEX5): The localization of PRDX5 to peroxisomes is mediated by a C-terminal peroxisomal targeting signal (PTS1), which is the tripeptide sequence -SQL. researchgate.netresearchgate.net This PTS1 is recognized by the soluble receptor PEX5 in the cytosol. rug.nlnih.gov The PEX5-PRDX5 complex then docks at the peroxisomal membrane and the cargo is imported into the peroxisomal matrix. While a direct interaction between PRDX5 and PEX5 is necessary for this import process, specific detailed binding studies for PRDX5 are not as extensively documented as for other peroxisomal proteins. However, the established mechanism of PTS1-mediated import strongly implies this interaction. rug.nl

Investigation of Post-Translational Modification Dynamics

Post-translational modifications (PTMs) are crucial for regulating the activity, localization, and interaction partners of PRDX5. A variety of PTMs have been identified on PRDX5, highlighting the complexity of its regulation.

Redox Modifications: The catalytic cysteine residues of PRDX5 are subject to a series of redox-dependent modifications. The peroxidatic cysteine can be oxidized to sulfenic acid (-SOH), which then forms an intramolecular disulfide bond with the resolving cysteine. Under high oxidative stress, the sulfenic acid can be further oxidized to sulfinic (-SO₂H) or sulfonic (-SO₃H) acid, which can inactivate the enzyme.

Phosphorylation: Proteomic studies have identified several phosphorylation sites on PRDX5. Phosphorylation on residues near the active site, such as Thr97 and Ser101 of the full-length protein, is likely to influence its peroxidase activity.

Acetylation: Acetylation of lysine (B10760008) residues has also been observed on peroxiredoxins, and this modification can be influenced by the activity of histone deacetylases (HDACs). While specific functional consequences for PRDX5 acetylation are still under investigation, studies on other peroxiredoxins suggest it can impact their activity and role in signaling pathways.

CoAlation: Recent research has identified that human PRDX5 can be covalently modified by Coenzyme A (CoAlation) in response to oxidative stress induced by agents like hydrogen peroxide and menadione. nih.gov This novel PTM suggests a direct link between cellular metabolism and redox regulation mediated by PRDX5.

Mass spectrometry is a key technology used to identify and quantify these PTMs, providing insights into how the function of PRDX5 is dynamically regulated in response to cellular signals and environmental stresses.

Structural Biology Techniques

Structural biology techniques provide high-resolution insights into the three-dimensional architecture of Peroxiredoxin-5 (PRDX5), which is fundamental to understanding its function. X-ray crystallography has been pivotal in revealing the unique structural features of this atypical 2-Cys peroxiredoxin. The crystal structure of human PRDX5, determined at a resolution of 1.5 Å, shows that it possesses a thioredoxin-like domain but, interestingly, exists as a monomer in its reduced form, distinguishing it from the dimeric structures of other mammalian peroxiredoxins. nih.gov This monomeric state is significant because the two cysteine residues critical for its catalytic activity, Cys47 and Cys151, are separated by a considerable distance of 13.8 Å. nih.gov This separation strongly suggests that a significant conformational change is required to bring these residues into proximity to form an intramolecular disulfide bond during the oxidation process. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy complements crystallography by providing data on protein dynamics and interactions in solution. NMR has been effectively employed in fragment-based screening to identify small molecules that bind to the PRDX5 active site. semanticscholar.org Researchers have used ligand-observed NMR methods, such as monitoring ligand-induced chemical shift changes, to guide the computational docking of molecules into the protein's structure. semanticscholar.orgresearchgate.net This approach successfully identified novel inhibitors, such as catechol, and confirmed their binding orientation within the active site. semanticscholar.org

PDB IDMethodResolution (Å)Description
1HD2X-ray Diffraction1.50Crystal structure of human Peroxiredoxin-5 in the reduced form. nih.gov
3MNGX-ray Diffraction1.92Crystal structure of homodimeric human Peroxiredoxin-5. biorxiv.org
1H4OX-ray Diffraction2.10Structure of human Peroxiredoxin-5. wikipedia.org
2VL2X-ray Diffraction1.80Crystal structure of oxidized human Peroxiredoxin-5. wikipedia.org

Molecular Dynamics (MD) simulations offer a computational lens to observe the dynamic motions and interactions of PRDX5 at an atomic level over time. These simulations have been instrumental in refining our understanding of protein-ligand interactions. biorxiv.org A specialized protocol known as Funnel-Metadynamics has been used to accurately model the interaction between PRDX5 and potential inhibitors, providing a quantitative description of the binding events. researchgate.netbiorxiv.org

This advanced simulation technique proved powerful enough to rationally guide the chemical modification of an initial low-affinity fragment, resulting in an inhibitor with significantly improved activity. biorxiv.org The predictions and insights derived from these MD simulations showed a "striking agreement" with parallel experimental results from NMR and enzyme kinetics. biorxiv.org Furthermore, MD simulations have been used to verify that the PRDX5 protein does not undergo substantial conformational changes upon the binding of certain ligands, a critical piece of information that validates the use of specific NMR screening paradigms. researchgate.net

Omics-Based Approaches

Proteomics, the large-scale study of proteins, has been crucial for characterizing PRDX5 expression, identifying its post-translational modifications (PTMs), and mapping its interaction networks. High-throughput proteomic analyses have successfully identified several proteins that physically interact with PRDX5, including other peroxiredoxins (PRDX1, PRDX2, PRDX6), Superoxide dismutase 1 (SOD1), and Parkinson disease protein 7 (PARK7). wikipedia.org In a targeted study on bone cells, a combination of immunoprecipitation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) identified heterogeneous nuclear ribonucleoprotein K (hnRNPK) as a novel binding partner for Prdx5 during osteoblast differentiation. nih.gov Proteomic databases such as the Clinical Proteomic Tumor Analysis Consortium (CPTAC) and PRIDE archive extensive data on PRDX5. uniprot.org These studies are essential for placing PRDX5 within broader cellular pathways and understanding its regulation.

Interacting ProteinMethod of IdentificationBiological ContextReference
hnRNPKImmunoprecipitation & LC-MS/MSOsteoblast differentiation nih.gov
PRDX1, PRDX2, PRDX6High-throughput proteomic analysisGeneral cellular function wikipedia.org
SOD1, PARK7High-throughput proteomic analysisGeneral cellular function wikipedia.org

Transcriptomics provides a comprehensive view of the gene expression dynamics related to PRDX5. By analyzing RNA transcripts, researchers can understand how the PRDX5 gene is regulated and what downstream effects its expression has on other genes. For instance, RNA-sequencing of differentiated osteoclasts from Prdx5 knockout mice revealed an enhanced expression of several genes related to osteoclast function, providing a mechanistic link to observed phenotypes. nih.gov In Drosophila, RT-PCR analyses showed that challenges with bacteria led to altered transcriptional profiles of immune-related genes such as puckered, ets21C, and relish, with the response being dependent on the levels of Prdx5. nih.govresearchgate.net These studies have identified PRDX5 as a modulator of immune signaling pathways. Transcriptomic approaches have also been key in identifying transcription factors, such as GATA-binding protein 1 and FOXO proteins, that regulate the expression of the PRDX5 gene itself. nih.gov

Genetically Engineered Model Organisms (e.g., Prdx5 knockout models, Drosophila studies)

Genetically engineered model organisms have been indispensable for elucidating the in vivo physiological and pathological roles of PRDX5.

Prdx5 Knockout Mouse Models: Mouse models with a targeted deletion of the Prdx5 gene (Prdx5Ko) have been generated using techniques like homologous recombination and gene trapping. nih.gov These models have been instrumental in uncovering the role of Prdx5 in bone health. Studies have shown that male Prdx5Ko mice develop osteoporotic phenotypes, which are linked to Prdx5's role in regulating both osteoblast and osteoclast differentiation. nih.gov The absence of Prdx5 leads to abnormal bone remodeling, highlighting its function in maintaining bone homeostasis. nih.gov

Drosophila melanogaster Studies: The fruit fly, Drosophila melanogaster, has served as a powerful model for the first functional analyses of PRDX5 at a whole-organism level. nih.gov Studies using flies with either under- or over-expression of the Drosophila homolog, dPrx5, have revealed its critical importance. Unlike knockout models for other peroxiredoxins, flies completely lacking dPrx5 are sterile due to developmental arrest in early embryogenesis. nih.gov Conversely, overexpressing dPrx5 has been shown to protect against oxidative stress and apoptosis, and even promote longevity. nih.gov Further research in Drosophila has established dPrx5 as a negative regulator of the immune response, specifically modulating the dTak1-JNK signaling arm. nih.govresearchgate.netmdpi.com

Model OrganismGenetic ModificationKey FindingsReference
Mouse (Mus musculus)Prdx5 Knockout (Prdx5Ko)- Exhibit osteoporotic phenotypes in males.
  • Demonstrates a role for Prdx5 in bone homeostasis by regulating osteoblasts and osteoclasts.
  • nih.govnih.gov
    Fruit Fly (Drosophila melanogaster)dprx5 Null Mutant (Knockout)- Homozygous null flies are viable but sterile.
  • More resistant to bacterial infection due to rapid induction of immune pathways.
  • nih.govresearchgate.netnih.gov
    Fruit Fly (Drosophila melanogaster)dPrx5 Overexpression- Increased resistance to oxidative stress and apoptosis.
  • Promotes longevity.
  • More susceptible to bacterial infection, identifying dPrx5 as a negative immune regulator.
  • nih.govmdpi.com

    Elucidation of Novel Regulatory Mechanisms

    The functional activity of mitochondrial PRDX5 is intricately controlled by a variety of regulatory mechanisms, from gene expression to post-translational modifications and mitochondrial import. Future research is focused on fully dissecting these complex layers of regulation.

    One key area of investigation is the transcriptional regulation of the PRDX5 gene. While it is known that transcription factors controlling mitochondrial biogenesis can regulate PRDX5 expression, the specific factors and the signaling cascades that trigger this response are still being explored. nih.gov For instance, in breast cancer cells, the GATA-1 transcription factor has been shown to bind to the PRDX5 promoter region and influence its transcription. nih.gov Further studies aim to identify other transcription factors and regulatory elements that govern PRDX5 expression in different tissues and under various physiological and pathological conditions.

    Another critical aspect is the regulation of PRDX5's import and maturation within the mitochondria. PRDX5 is synthesized in the cytosol as a precursor protein with an N-terminal mitochondrial targeting sequence. nih.gov Its import into the mitochondrial matrix involves sequential cleavage by mitochondrial processing peptidase (MPP) and mitochondrial intermediate peptidase (MIP). nih.gov Research has shown that high levels of mitochondrial H₂O₂ can inhibit the processing of PRDX5 by MIP, suggesting a feedback mechanism where the enzyme's maturation is regulated by its substrate levels. nih.gov Understanding how these import and processing steps are modulated by cellular stress and signaling events is a key future direction.

    Furthermore, post-translational modifications (PTMs) of PRDX5, beyond the oxidation of its catalytic cysteines, represent a largely unexplored regulatory landscape. While the redox-dependent catalytic cycle is well-understood, other modifications such as phosphorylation, acetylation, or ubiquitination could profoundly impact its stability, localization, and interaction with other proteins. Identifying these PTMs and the enzymes that catalyze them will provide deeper insights into the dynamic regulation of PRDX5 function.

    Identification of Undiscovered Interaction Partners and Downstream Effectors

    The biological functions of mitochondrial PRDX5 extend beyond its peroxidase activity and are often mediated through its interaction with other proteins. Identifying the complete interactome of mitochondrial PRDX5 is crucial for understanding its diverse roles in cellular physiology and pathology.

    High-throughput proteomic analyses have begun to uncover the network of PRDX5-interacting proteins. wikipedia.org For example, recent studies using co-immunoprecipitation coupled with mass spectrometry have identified novel binding partners. In the context of bone regeneration, heterogeneous nuclear ribonucleoprotein K (hnRNPK) was identified as a binding partner of PRDX5 in osteoblasts, where PRDX5 appears to regulate hnRNPK-mediated osteocalcin (B1147995) expression. nih.gov Another study identified PRDX5 as a novel binding partner for the transcription factor Nrf2 in non-small cell lung cancer cells under oxidative stress, promoting cancer cell proliferation. aging-us.com

    Future research will leverage advanced proteomic techniques, such as proximity-dependent biotinylation (BioID), to identify weak or transient interaction partners of PRDX5 within the specific microenvironment of the mitochondrial intermembrane space and matrix. The functional consequences of these interactions are a major area of investigation. For instance, it has been proposed that PRDX5 may interact with and modulate the activity of proteins involved in mitochondrial dynamics (fusion and fission), which could have significant implications for neurodegenerative diseases like Parkinson's. ovid.com Identifying these partners and their downstream effector pathways will be critical to fully elucidate the cellular impact of mitochondrial PRDX5.

    Table 1: Selected Interaction Partners of Peroxiredoxin-5

    Interacting Protein Cellular Context/Process Research Finding
    hnRNPK Osteoblast differentiation PRDX5 co-localizes and interacts with hnRNPK following BMP2 stimulation, acting as a negative regulator of hnRNPK-mediated osteocalcin expression. nih.gov
    Nrf2 Non-small cell lung cancer (NSCLC) Under oxidative stress, Nrf2 recruits PRDX5, which in turn promotes the expression of NQO1 and enhances NSCLC cell proliferation. aging-us.com
    PARK7 (DJ-1) General proteomic screens High-throughput analyses have identified a physical interaction between PRDX5 and PARK7, a protein linked to familial Parkinson's disease. wikipedia.org

    | Thioredoxin 2 | Mitochondrial redox cycle | Mitochondrial thioredoxin 2 is a known reductant for PRDX5, essential for its peroxidase catalytic cycle. cas.cz |

    This table is interactive and can be sorted by column.

    Refinement of Redox Signaling Pathways Governed by Mitochondrial PRDX5

    Mitochondrial PRDX5 is not merely a scavenger of reactive oxygen species (ROS) but a key modulator of redox signaling pathways. Its specific location within the mitochondrial sub-compartments allows it to fine-tune signaling cascades that originate from this organelle.

    A significant breakthrough has been the demonstration of PRDX5's role in the mitochondrial intermembrane space (IMS). By scavenging H₂O₂ in this specific compartment, PRDX5 can attenuate the release of mitochondrial oxidants into the cytosol. nih.gov This has profound effects on hypoxia-induced signaling; for example, expressing PRDX5 in the IMS was shown to inhibit the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and its transcriptional activity. cas.cznih.gov This highlights the importance of localized ROS signaling from the IMS to the cytosol and establishes mitochondrial PRDX5 as a critical regulator of the cellular response to hypoxia.

    Furthermore, emerging evidence suggests that mitochondrial PRDX5 is a key player in the crosstalk between mitochondria and the endoplasmic reticulum (ER), particularly in the regulation of calcium (Ca²⁺) homeostasis. nih.gov Overexpression of mitochondrial PRDX5 has been shown to block increases in intracellular Ca²⁺ and subsequent apoptosis in models of neurodegeneration. nih.gov This suggests that PRDX5, through its redox activity, may modulate the function of Ca²⁺ transporters on the mitochondria or ER, thereby influencing inter-organellar communication. ovid.comnih.gov Future research will aim to precisely identify the molecular targets of PRDX5's redox control that mediate this crosstalk and to understand its implications in various diseases.

    Advanced Imaging Techniques for Subcellular Redox State Monitoring

    Visualizing the dynamic changes in the redox state of specific subcellular compartments is essential for understanding the function of enzymes like PRDX5. The development of advanced imaging techniques has provided unprecedented opportunities to monitor these processes in living cells with high spatial and temporal resolution.

    A cornerstone of this research is the use of genetically encoded redox-sensitive fluorescent proteins, such as redox-sensitive GFP (roGFP). nih.gov These probes can be targeted to specific subcellular locations, including the cytosol, mitochondrial matrix, and the mitochondrial intermembrane space. By measuring ratiometric changes in their fluorescence, researchers can monitor real-time shifts in the thiol redox state within these compartments in response to stimuli like hypoxia. nih.gov This approach was instrumental in demonstrating that PRDX5 in the IMS can modulate the redox state of both the IMS and the cytosol. nih.gov

    Beyond roGFP, other advanced imaging modalities are being developed and applied to study redox biology.

    Fluorescence Lifetime Imaging Microscopy (FLIM): This technique can be combined with ROS-sensitive dyes to improve the sensitivity and reliability of ROS detection in single cells. mdpi.com

    Super-Resolution Microscopy (SRM): Techniques like STORM and PALM offer the potential to visualize the localization of PRDX5 and its interaction partners at the nanoscale, providing a more detailed map of its functional microenvironment. researchgate.net

    Positron Emission Tomography (PET): While still in development for specific redox monitoring, PET imaging using tracers that report on oxidative stress holds promise for translating laboratory findings on redox dysregulation to in vivo animal models and potentially human patients. mdpi.com

    The ongoing development and application of these sophisticated imaging tools will be crucial for dissecting the complex and compartmentalized nature of redox signaling and for fully understanding the central role that mitochondrial PRDX5 plays in these processes.

    Table 2: Mentioned Compound Names

    Compound Name
    1-methyl-4-phenylpyridinium (MPP⁺)
    2-aminoethoxydiphenyl borate (B1201080) (2-APB)
    Bone morphogenetic protein 2 (BMP2)
    Calcium (Ca²⁺)
    Cycloheximide (CHX)
    Dantrolene
    Etoposide
    Glutathione (B108866) (GSH)
    Hydrogen peroxide (H₂O₂)
    Nimodipine
    Osteocalcin
    Peroxynitrite (ONOO⁻)

    Q & A

    Q. How to apply PICO criteria to study PRDX5’s role in neurodegenerative disease?

    • Population (P) : Neuronal cells with mitochondrial dysfunction (e.g., SH-SY5Y treated with rotenone).
    • Intervention (I) : PRDX5 overexpression via lentiviral vectors.
    • Comparison (C) : Vector-only controls or PRDX5 knockdown.
    • Outcome (O) : Mitochondrial ROS (MitoSOX Red), apoptosis (Annexin V), and ATP levels .

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